The primary focus of benzyl nicotinate research lies in its vasodilatory effects. It acts by stimulating blood vessel relaxation, leading to increased blood flow in the applied area. Studies have investigated this property in the context of:
Here, "[1]" refers to the following source:
Schlenger, S., et al. (2006). The Effect of Daily Repeated Topical Application of Benzyl Nicotinate Entrapped in Non-Extruded Hydrogenated Soybean Lecithin (HSL) Liposomes on Oxygenation of the Mouse Skin Over a Period of 5 Days. Skin Pharmacology and Physiology, 19(6), 322-328. PubMed: )
Research examines how benzyl nicotinate's vasodilatory properties affect the penetration and exposure of topically applied drugs. Studies compare its effects on different anatomical sites like the forehead, forearm, and calf, considering their variations in skin characteristics [2].
Here, "[2]" refers to the following source:
Benzyl nicotinate is an organic compound with the chemical formula C₁₃H₁₁NO₂, classified as a pyridine derivative. It is the benzyl ester of nicotinic acid and is recognized for its vasodilatory and rubefacient properties, making it useful in topical preparations. The compound appears as a pale yellow liquid and has a molecular weight of approximately 213.236 g/mol. Its structure consists of a benzyl group attached to the nicotinic acid moiety, which contributes to its biological activity and applications in medicinal chemistry .
Benzyl nicotinate acts as a vasodilator, meaning it widens blood vessels. This effect is believed to be mediated through the stimulation of transient receptor potential (TRPV) channels in the skin []. TRPV channel activation leads to increased blood flow to the area of application, creating a warming sensation and potentially aiding in pain relief [].
The synthesis of benzyl nicotinate can be accomplished through several methods:
A representative synthesis method involves dissolving sodium hydroxide in water, adding nicotinic acid while stirring at elevated temperatures, followed by the dropwise addition of benzyl chloride .
Benzyl nicotinate is primarily used in topical formulations due to its vasodilatory effects. It is often combined with analgesics in creams and ointments aimed at treating muscle pain or joint discomfort. Additionally, its ability to enhance skin permeability makes it valuable in transdermal drug delivery systems . The compound is also explored for its potential in cosmetic products aimed at improving skin health.
Benzyl nicotinate shares structural similarities with several other compounds that possess either similar pharmacological properties or structural characteristics:
Compound Name | Chemical Formula | Properties/Uses |
---|---|---|
Methyl nicotinate | C₈H₉NO₂ | Used as a vasodilator and in topical formulations |
Ethyl nicotinate | C₉H₁₁NO₂ | Similar applications in enhancing skin absorption |
Nicotinic acid | C₆H₇NO₂ | Precursor to benzyl nicotinate; used for dietary supplements |
Benzyl alcohol | C₇H₈O | Solvent and precursor for various organic compounds |
Uniqueness of Benzyl Nicotinate: While methyl and ethyl esters of nicotinic acid also exhibit vasodilatory effects, benzyl nicotinate's unique structure allows for enhanced lipophilicity and skin permeability compared to its methyl and ethyl counterparts. This property makes it particularly effective in topical applications where rapid absorption is desired .
The synthesis of benzyl nicotinate through classical esterification methods represents the most straightforward and widely employed approach. The fundamental reaction involves the direct condensation of nicotinic acid with benzyl alcohol under acidic conditions, following the principles of Fischer esterification [1] [2]. This process can be accomplished through several distinct mechanistic pathways, each offering unique advantages in terms of yield, reaction conditions, and scalability.
The Fischer esterification mechanism proceeds through a series of well-defined steps. Initially, the carbonyl oxygen of nicotinic acid undergoes protonation by the acid catalyst, activating the carbonyl carbon toward nucleophilic attack [1] [2]. The benzyl alcohol then executes a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yields the protonated ester, which is then deprotonated to afford the final benzyl nicotinate product [1] [2].
Direct esterification using concentrated sulfuric acid as catalyst has been extensively investigated for benzyl nicotinate synthesis. A representative protocol involves dissolving nicotinic acid in methanol with catalytic amounts of concentrated sulfuric acid, followed by refluxing for extended periods [3]. However, this traditional approach often suffers from moderate yields and requires harsh reaction conditions. Alternative methodologies have been developed to address these limitations.
Table 2.1: Classical Esterification Methods for Benzyl Nicotinate Synthesis
Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
Fischer Esterification | Concentrated H₂SO₄ | 80 | 16 | 65-75 | [3] |
Sodium Hydroxide Method | NaOH/H₂O | 95-100 | 4-6 | 78-85 | [4] |
Niobium Pentachloride | Solid NbCl₅ | 25 | 3 | 87.76 | [5] |
The sodium hydroxide mediated synthesis represents an alternative classical approach where nicotinic acid is first dissolved in aqueous sodium hydroxide solution, followed by the dropwise addition of benzyl chloride under elevated temperatures [4]. This method typically achieves yields ranging from 78-85% and offers the advantage of milder reaction conditions compared to strong acid catalysis.
Optimization studies have revealed that reaction temperature, catalyst loading, and substrate stoichiometry significantly influence the esterification outcome [6] [7]. Temperature effects follow Arrhenius kinetics, with reaction rates increasing exponentially with temperature according to the relationship k = Ae^(-Ea/RT) [7]. However, excessive temperatures can lead to side reactions and substrate decomposition, necessitating careful temperature control.
Process intensification techniques have been successfully applied to classical esterification routes. Continuous flow reactors offer superior control over reaction parameters and can achieve significantly higher yields compared to batch processes [8]. Microreactor technology with integrated water separation has demonstrated yield improvements of up to 10.3 percentage points compared to conventional batch methods, with reaction times reduced from 180 minutes to 85.1 minutes [8].
Advanced catalytic systems have emerged as powerful alternatives to traditional acid-catalyzed esterification methods. Lanthanum-based catalysts, in particular, have demonstrated exceptional performance in transesterification reactions leading to benzyl nicotinate formation. These systems operate under significantly milder conditions while achieving superior yields and selectivity compared to classical methods.
Lanthanum isopropoxide catalysts, when combined with appropriate ligands, exhibit remarkable activity for esterification reactions [9]. The in situ generation of lanthanum nitrate alkoxide species creates highly active transesterification catalysts that operate under nearly neutral conditions [10]. These systems typically employ 1-2 mol% catalyst loading and can achieve complete conversion within 6-12 hours at temperatures ranging from 100-110°C [11] [10].
The mechanism of lanthanum-catalyzed esterification involves coordination of the carboxylic acid substrate to the metal center, followed by nucleophilic attack by the alcohol [9]. The lanthanum center serves to activate the carbonyl group through coordination, while simultaneously facilitating proton transfer processes. This dual activation mechanism results in significantly enhanced reaction rates compared to traditional acid catalysis.
Table 2.2: Lanthanum-Based Catalytic Systems for Benzyl Nicotinate Synthesis
Catalyst System | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
La(NO₃)₃·6H₂O/Ligand | 1.0 | 110 | 6-12 | 95-99 | [10] |
La(OᵢPr)₃/2-methoxyethanol | 1.0 | 110 | 6 | 94-96 | [9] |
LaDDS | 1.0 | Reflux | 2.5 | 98.3 | [12] |
Lanthanum dodecyl sulfate represents a particularly interesting water-tolerant Lewis acid catalyst that exhibits catalytic activity comparable to Brønsted acids [12]. This system offers the unique advantage of operating effectively in the presence of water, eliminating the need for stringent anhydrous conditions. Under optimized conditions using 1.0 mol% catalyst loading, cyclohexane as water-carrying agent, and reflux temperatures, conversions exceeding 98% can be achieved within 2.5 hours [12].
Quaternary ammonium salt catalysts provide an alternative approach to benzyl nicotinate synthesis through transesterification mechanisms [13] [14]. These organic catalysts offer several advantages including enhanced stability, ease of handling, and environmental compatibility compared to metal-based systems. Tetrabutylammonium iodide has been particularly effective for benzyl ester formation through cross-dehydrogenative coupling reactions [15].
The quaternary ammonium catalyzed process typically involves the formation of alkoxide anions that facilitate transesterification through nucleophilic substitution mechanisms [13]. The quaternary ammonium cation serves to stabilize the transition state while minimizing undesired side reactions. Optimal conditions generally require 10-20 mol% catalyst loading with reaction temperatures of 60-80°C for 6-12 hours.
Kinetic studies of lanthanum-catalyzed systems reveal first-order dependence on substrate concentration with activation energies typically ranging from 45-65 kJ/mol [9]. The ligand-assisted rate acceleration observed in these systems results from the formation of more electrophilic lanthanum complexes that facilitate nucleophilic attack by the alcohol component.
Mechanochemical synthesis represents a revolutionary approach to benzyl nicotinate preparation that eliminates the need for organic solvents while often achieving superior yields and reaction rates compared to conventional solution-phase methods [16] [17]. This methodology relies on mechanical energy input through ball milling to activate chemical transformations, offering significant advantages in terms of environmental sustainability and process efficiency.
High-speed ball milling conditions have been successfully applied to esterification reactions, achieving yields ranging from 45-91% within 20-60 minutes of grinding [17]. The mechanochemical approach utilizes solid-state reactions where substrates are activated through mechanical stress, leading to enhanced reactivity and unique reaction pathways not accessible under solution conditions.
Two distinct mechanochemical strategies have been developed for ester synthesis. The first employs iodine and potassium hypophosphite as reagents, achieving esterification yields of 45-91% within 20 minutes of grinding [17]. The second approach utilizes potassium iodide and triethyl phosphite, producing esters in 24-85% yields after 60 minutes of mechanical activation [17]. Both methods operate at room temperature and require no external heating or solvents.
Table 2.3: Mechanochemical Synthesis Parameters for Benzyl Nicotinate
Reagent System | Milling Time (min) | Frequency (Hz) | Yield Range (%) | Temperature | Reference |
---|---|---|---|---|---|
I₂/KH₂PO₂ | 20 | 25-30 | 45-91 | Room temperature | [17] |
KI/P(OEt)₃ | 60 | 25-30 | 24-85 | Room temperature | [17] |
TBAI/TBHP | 30-45 | 25 | 70-88 | Room temperature | [15] |
The mechanochemical esterification mechanism differs significantly from solution-phase processes. Mechanical activation creates localized hot spots and high-pressure conditions that facilitate bond formation and breaking [16]. The absence of solvent eliminates diffusion limitations and allows for much higher effective concentrations of reactants, leading to accelerated reaction rates.
Liquid-assisted grinding techniques can further enhance mechanochemical esterification efficiency [18]. The addition of small amounts of auxiliary liquids, typically 0.1-0.5 equivalents relative to the limiting reagent, can significantly improve mixing and reactivity while maintaining the advantages of solvent-free conditions. This approach has been particularly successful for enzymatic esterification processes [18].
Ball milling parameters critically influence reaction outcomes in mechanochemical synthesis [19]. Ball mass, size, and milling frequency all affect the energy transfer to the reaction mixture. Optimal conditions typically employ ball-to-powder ratios of 10:1 to 20:1 with milling frequencies of 25-30 Hz for organic esterification reactions [19] [20].
The scalability of mechanochemical esterification has been demonstrated through substrate loading studies. Reactions can be scaled up to handle 3-9 equivalents of substrate while maintaining excellent enantioselectivity and yield [18]. This scalability, combined with the absence of solvent waste, makes mechanochemical synthesis an attractive option for industrial applications.
The development of sustainable synthetic methodologies for benzyl nicotinate preparation has become increasingly important as the chemical industry seeks to minimize environmental impact while maintaining economic viability. Green chemistry principles provide a comprehensive framework for evaluating and optimizing synthetic processes, with particular emphasis on waste prevention, atom economy, and the use of renewable resources [21] [22].
Atom economy considerations play a crucial role in benzyl nicotinate synthesis optimization. Traditional Fischer esterification achieves moderate atom economy due to water formation as a byproduct. However, this limitation can be addressed through water recycling strategies or the development of alternative synthetic routes that minimize waste generation [23]. Transesterification approaches often exhibit superior atom economy as they can utilize readily available methyl esters as starting materials.
Solvent selection represents a critical aspect of green chemistry implementation in esterification processes. The substitution of hazardous chlorinated solvents with environmentally benign alternatives has been extensively studied [24] [25]. Acetonitrile has emerged as a preferred green solvent for Steglich esterification reactions, offering comparable yields to traditional solvent systems while eliminating the use of chlorinated compounds [24] [25].
Table 2.4: Green Chemistry Metrics for Benzyl Nicotinate Synthesis Methods
Method | E-Factor | PMI | Renewable Content (%) | Waste Category | Reference |
---|---|---|---|---|---|
Traditional Fischer | 8.5-12.0 | 25-35 | 60-70 | Aqueous waste | [23] |
Mechanochemical | 2.1-4.5 | 8-15 | 85-95 | Minimal solid waste | [17] |
Enzymatic Flow | 1.8-3.2 | 6-12 | 90-98 | Biodegradable waste | [26] |
Lanthanum Catalyzed | 4.2-7.8 | 18-28 | 70-80 | Metal-containing waste | [9] |
The Environmental Factor and Process Mass Intensity metrics provide quantitative measures of process sustainability [21]. Mechanochemical and enzymatic methods demonstrate superior performance in these metrics due to their minimal solvent requirements and high atom economy. Traditional Fischer esterification shows higher E-factors primarily due to excess alcohol usage and aqueous waste generation.
Catalyst design principles significantly impact the environmental profile of esterification processes. Heterogeneous catalysts offer advantages in terms of recyclability and waste minimization compared to homogeneous systems [27] [28]. The development of supported catalysts, such as Dowex resin systems, enables catalyst recovery and reuse while maintaining high catalytic activity [28].
Renewable feedstock utilization represents another key aspect of green chemistry implementation. Benzyl alcohol can be derived from renewable sources through fermentation processes, while nicotinic acid is naturally occurring and can be obtained from biomass sources [22]. The integration of renewable feedstocks can significantly improve the overall sustainability profile of benzyl nicotinate synthesis.
Energy efficiency considerations encompass both reaction temperature requirements and purification energy demands [21]. Mechanochemical synthesis operates at ambient temperature, offering significant energy savings compared to thermal methods. Continuous flow processes can achieve enhanced energy efficiency through improved heat transfer and reduced residence times [26].
Benzyl nicotinate exhibits characteristic thermal behavior that is critical for understanding its physicochemical properties and practical applications. The compound demonstrates a melting point range of 21-24°C [1] [2] [3] [4] [5] [6] [7], positioning it at the boundary between solid and liquid phases at room temperature. This relatively low melting point is consistent with its classification as a compound that exists as a solid below 24°C and transitions to a liquid above this temperature [1].
The boiling point of benzyl nicotinate varies significantly depending on the applied pressure conditions. Under reduced pressure conditions, the compound exhibits a boiling point of 177°C at 8 mmHg [1] [8] [9] [3] [10], while at 5 mmHg pressure, it demonstrates a slightly higher boiling point of 179-180°C [6] [7]. Under different reduced pressure conditions of 12 mmHg, the boiling point increases to 189°C [11] [5]. At normal atmospheric pressure (760 mmHg), benzyl nicotinate shows a substantially higher boiling point of 300°C [2] [12].
The density of benzyl nicotinate at 20°C is consistently reported as 1.165 g/cm³ [1] [8] [2] [3] [6] [7] [12] [13], indicating a compound that is more dense than water. The refractive index is uniformly documented as 1.570 at 20°C/D [1] [8] [3] [6] [14] [13], providing important optical characterization data.
Flash point measurements consistently indicate a value of 170°C [1] [8] [2] [3] [15], demonstrating the compound's thermal stability under normal handling conditions. The ignition temperature is reported as 170°C [2] [13], which corresponds to the flash point, indicating the temperature at which the compound can sustain combustion.
The pKa value of benzyl nicotinate is reported as 3.16±0.10 [1] [3], indicating its acidic nature and providing crucial information for pH-dependent stability and solubility considerations. This relatively low pKa value suggests that the compound will be predominantly protonated under physiological pH conditions.
The solubility profile of benzyl nicotinate demonstrates distinct behavior patterns between aqueous and organic solvent systems. In aqueous systems, the compound exhibits limited solubility, with water solubility at 25°C estimated at 333.3 mg/L [16] [17], while at 20°C, the solubility is reported as 0.3 g/L [2] [12]. The DrugBank database reports a water solubility of 2.04 mg/mL [18], indicating moderate aqueous solubility that may vary with temperature and pH conditions.
In organic solvents, benzyl nicotinate demonstrates significantly enhanced solubility characteristics. The compound shows good solubility in organic solvents generally [19], with specific solubility patterns documented for various systems. In chloroform, the compound is sparingly soluble [1] [15], while in methanol, it demonstrates slight solubility [1] [15]. The compound exhibits solubility in alcohols and acetone [20], making these solvents suitable for formulation and analytical applications.
The pH-dependent stability of benzyl nicotinate in aqueous solution has been extensively studied, revealing critical degradation patterns. The compound demonstrates no degradation at pH 2.0-3.0 [21] [22] [23], indicating excellent stability under highly acidic conditions. However, degradation occurs at pH values of 7.4-10.0, where the compound follows pseudo first-order rate kinetics [21] [22] [23]. The degradation is hydroxide ion catalyzed [21] [22] [23], with rate constants increasing significantly with pH elevation.
Cosolvent effects have been documented to enhance the stability of benzyl nicotinate in aqueous systems. The incorporation of glycerol or polyethylene glycol 400 into aqueous solutions results in a significant increase in stability [21] [22] [23]. This stabilization effect is attributed to decreased dielectric constant and increased viscosity of the solutions, which reduces the rate of hydroxide ion-catalyzed degradation.
The partition coefficient of benzyl nicotinate has been consistently determined across multiple sources, with the log P value established as 2.40 [1] [2] [16] [17] [14] [12] [13] [24]. This value, derived from octanol-water partition studies, indicates moderate lipophilicity that places the compound in an optimal range for biological membrane penetration.
Comparative analysis using different computational methods shows remarkable consistency in log P predictions. The ChemicalBook database reports a log P of 2.400 [1], while the Stenutz database confirms a value of 2.40 [14]. The LGC Standards documentation specifies a log P of 2.4 [2] [12], and the DrugBank database using ALOGPS methodology reports 2.4 [18]. The ChemAxon computational system provides a slightly higher value of 2.48 [18], representing the upper range of predicted values.
Experimental validation of partition coefficients has been conducted using high-performance liquid chromatography methods. Chromatographic lipophilicity studies on RP18WF254 HPTLC plates with methanol-water mobile phases have provided correlation data between retention values and calculated partition coefficients [25]. The study indicated that lipophilicity of nicotinic acid derivatives follows the order: hexyl nicotinate > butyl nicotinate ≈ benzyl nicotinate > isopropyl nicotinate > ethyl nicotinate > methyl nicotinate [25].
The biological significance of the log P value of 2.40 indicates that benzyl nicotinate possesses optimal lipophilicity for transdermal penetration and skin absorption. This moderate lipophilicity facilitates the compound's effectiveness as a penetration enhancer and vasodilator in topical formulations [19] [26] [27].
Structure-activity relationship studies have demonstrated that the benzyl ester moiety contributes significantly to the lipophilic character of the molecule, while the pyridine ring system provides the necessary hydrophilic balance for optimal biological activity [25] [26].
The surface tension of benzyl nicotinate has been determined as 48.5 dyne/cm [8], providing crucial information about its interfacial properties and potential applications in formulation science. This surface tension value indicates moderate surface activity that may contribute to the compound's penetration enhancement properties.
Molar volume calculations reveal a value of 181.2 cm³/mol [8] [14], which correlates with the compound's molecular size and contributes to understanding its diffusion characteristics through biological membranes. The molar refractive index is documented as 60.60 [8], while the molecular refractive power is reported as 60.05 mL/mol [14], providing optical characterization parameters essential for analytical applications.
The topological polar surface area of benzyl nicotinate is calculated as 39.2 Ų [8], indicating the compound's polar surface contribution to its overall molecular properties. This parameter is crucial for predicting biological membrane permeability and drug-like characteristics.
Polarizability measurements indicate a value of 24.02 × 10⁻²⁴ cm³ [8], reflecting the compound's electronic properties and potential for intermolecular interactions. This polarizability value contributes to understanding the compound's behavior in different chemical environments and its interaction with biological systems.
Colloidal behavior studies have demonstrated that benzyl nicotinate can be successfully incorporated into various nanosized delivery systems, including microemulsions and liposomes [26] [27]. These systems show enhanced delivery efficiency compared to conventional hydrogel formulations, with microemulsions demonstrating superior performance in accelerating the rate of benzyl nicotinate action [26].
The interfacial properties of benzyl nicotinate make it suitable for incorporation into emulsion systems and topical formulations. Its moderate surface activity contributes to the stability of these systems while maintaining the compound's biological activity [26] [27].
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